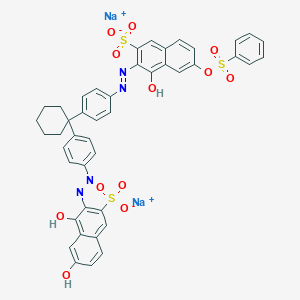
Acid red 163
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid red 163 is a useful research compound. Its molecular formula is C44H34N4Na2O12S3 and its molecular weight is 952.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Wastewater Treatment
Acid Red 163 has been investigated for its removal from wastewater, particularly in textile industries where dye effluents are a major concern. Various methods have been employed to degrade or remove this dye from contaminated water:
- Biodegradation : Research has shown that immobilized white rot fungi can effectively degrade this compound. The use of biochar as a carrier for these fungi enhances the degradation efficiency due to its high porosity and surface area. In optimal conditions, degradation rates can exceed 96% .
- Advanced Oxidation Processes (AOPs) : Studies have demonstrated that combining persulfate oxidation with ultrasound can significantly enhance the degradation rate of this compound in wastewater. Under optimal conditions (e.g., temperature, pH), nearly complete decolorization can be achieved within minutes .
Adsorption Techniques
The use of adsorbents such as activated carbon and iron-based composites has been explored for the removal of this compound from aqueous solutions. These materials can effectively capture the dye molecules, leading to significant reductions in concentration:
| Adsorbent | Removal Efficiency (%) | Conditions |
|---|---|---|
| Activated Carbon | Up to 85% | pH 6.8, stirring at 150 rpm |
| Iron-based Composites | Approximately 90% | pH adjusted to optimal levels |
These methods highlight the versatility of this compound in various environmental remediation strategies.
Textile Industry
This compound is extensively used as a dye in textiles due to its vibrant color and fastness properties. It is applied primarily on protein fibers such as wool and silk but can also be used on synthetic fibers with appropriate mordants.
Dyeing Properties
The dye exhibits good light fastness and resistance to washing, making it suitable for high-quality textile applications. The following table summarizes its fastness properties:
| Fastness Property | Rating (ISO Standard) |
|---|---|
| Light Fastness | 5 |
| Washing Fastness | 4 |
| Perspiration Fastness | 3-4 |
| Fastness to Seawater | 4-5 |
These properties ensure that textiles dyed with this compound maintain their color over time under various conditions .
Biomedical Applications
Emerging research suggests potential biomedical applications for this compound, particularly in drug delivery systems and as a tracer in biological studies. Its ability to form stable complexes with various biomolecules may facilitate targeted drug delivery mechanisms.
Drug Delivery Systems
Studies are exploring the use of this compound as a carrier for pharmaceuticals, leveraging its solubility and biocompatibility. The dye's structure allows for modifications that could enhance drug loading capacities and release profiles.
Eigenschaften
CAS-Nummer |
13421-53-9 |
|---|---|
Molekularformel |
C44H34N4Na2O12S3 |
Molekulargewicht |
952.9 g/mol |
IUPAC-Name |
disodium;3-[[4-[1-[4-[[7-(benzenesulfonyloxy)-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C44H36N4O12S3.2Na/c49-33-19-9-27-23-38(61(52,53)54)40(42(50)36(27)25-33)47-45-31-15-11-29(12-16-31)44(21-5-2-6-22-44)30-13-17-32(18-14-30)46-48-41-39(62(55,56)57)24-28-10-20-34(26-37(28)43(41)51)60-63(58,59)35-7-3-1-4-8-35;;/h1,3-4,7-20,23-26,49-51H,2,5-6,21-22H2,(H,52,53,54)(H,55,56,57);;/q;2*+1/p-2 |
InChI-Schlüssel |
DLMKCDGEDBPAFO-UHFFFAOYSA-L |
SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)O)S(=O)(=O)[O-])C5=CC=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)OS(=O)(=O)C8=CC=CC=C8)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)O)S(=O)(=O)[O-])C5=CC=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)OS(=O)(=O)C8=CC=CC=C8)S(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
13421-53-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















